molecular formula C11H13ClO2 B12119613 2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one CAS No. 40805-60-5

2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one

Cat. No.: B12119613
CAS No.: 40805-60-5
M. Wt: 212.67 g/mol
InChI Key: KLEUQKRCMYGEBO-UHFFFAOYSA-N
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Description

Significance of Alpha-Haloketones as Versatile Synthetic Intermediates in Organic Chemistry

Alpha-haloketones are a class of organic compounds that have demonstrated immense value and versatility in synthetic chemistry. mdpi.comnih.gov Their significance stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen atom. mdpi.comnih.govresearchgate.net This dual reactivity allows them to react with a wide array of nucleophiles, making them highly valuable building blocks for constructing complex molecules. mdpi.com

A primary application of α-haloketones is in the synthesis of diverse nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit significant biological activity. mdpi.comresearchgate.netnih.gov For instance, the reaction of α-haloketones with thioamides or thioureas is a classical method for preparing thiazoles. wikipedia.org Similarly, they are precursors for pyrroles via the Hantzsch pyrrole (B145914) synthesis. wikipedia.org The reactivity of these compounds has established them as key precursors for important pharmaceutical compounds. mdpi.comresearchgate.netnih.gov Beyond heterocycle synthesis, α-haloketones are employed in various transformations, including alkylation reactions, and can be converted into other functional groups like alkenes and α,β-unsaturated carbonyls. wikipedia.orgresearchgate.netlibretexts.org Their utility as alkylating agents is a prominent feature. wikipedia.org

Table 1: Selected Applications of α-Haloketones in Synthesis This table is interactive and can be sorted by clicking on the headers.

Reaction Type Reactant Partner Resulting Structure Reference(s)
Hantzsch Thiazole (B1198619) Synthesis Thioamide Thiazole wikipedia.org
Hantzsch Pyrrole Synthesis Dicarbonyl & Ammonia (B1221849) Pyrrole wikipedia.org
Favorskii Rearrangement Base Carboxylic Acid Derivative wikipedia.org
Darzens Condensation Aldehyde & Base α,β-Epoxy Ketone (Chalcone Epoxide) researchgate.net
Nucleophilic Substitution Amines, Thiols, Alcohols α-Amino/Thio/Oxy Ketones researchgate.net

Structural Characteristics and Chemical Environment of the Isopropoxyphenyl Moiety

Electronic Effects: The oxygen atom of the isopropoxy group is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I effect) through the sigma bond. researchgate.net However, this is overshadowed by its much stronger electron-donating resonance effect (+R or +M effect). The lone pairs of electrons on the oxygen atom can delocalize into the aromatic π-system, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. This donation of electron density makes the aromatic ring activated towards electrophilic substitution reactions.

Steric Effects: Steric effects arise from the spatial arrangement of atoms, and nonbonding interactions can influence the shape and reactivity of molecules. wikipedia.org The isopropoxy group is sterically bulkier than smaller alkoxy groups like methoxy (B1213986) or ethoxy. This steric bulk, or steric hindrance, can impede the approach of reagents to the positions ortho to the isopropoxy group. wikipedia.orgyoutube.com Consequently, in reactions like electrophilic aromatic substitution, while the group is ortho, para-directing electronically, the steric hindrance often leads to a preference for substitution at the less hindered para position. youtube.com This interplay between electronic and steric effects is a key consideration in predicting the outcomes of reactions involving this moiety. wikipedia.orgyoutube.com

Evolution of Research on Related Alpha-Chlorinated Ketones and Their Synthetic Applications

Research into the synthesis and application of α-chlorinated ketones, particularly substituted chloroacetophenones, has a long history and continues to evolve. These compounds are widely used as intermediates in organic synthesis for manufacturing active pharmaceutical ingredients. nih.gov

The most traditional and straightforward method for preparing α-haloketones is through the direct halogenation of a ketone containing an α-hydrogen. nih.govlibretexts.org Early methods often employed elemental chlorine (Cl₂) or bromine, typically under acidic conditions to promote the formation of an enol intermediate, which then acts as the nucleophile. mdpi.comlibretexts.org The rate-determining step in this acid-catalyzed mechanism is the formation of the enol. libretexts.org While effective, these methods can lack selectivity and use hazardous reagents.

Over the past several decades, significant efforts have been dedicated to developing more efficient, sustainable, and versatile protocols. nih.gov This has led to the use of alternative halogenating agents that offer milder reaction conditions and better control. Reagents such as N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) have become common for the α-chlorination of ketones and other carbonyl compounds. nih.govorganic-chemistry.orgnih.govacs.org

More recent advancements have focused on catalytic and asymmetric approaches. The development of organocatalysis has enabled the enantioselective α-chlorination of aldehydes and ketones, providing access to chiral building blocks. wikipedia.orgnih.gov Furthermore, modern synthetic strategies like photocatalysis are being explored as green alternatives for the synthesis of α-haloketones from olefins, avoiding the need for strong oxidants and harsh conditions. acs.org The continuous development of synthetic methods, from using sulfuryl chloride with 3-hydroxyacetophenone to get 2-chloro-1-(3-hydroxyphenyl)ethanone nih.gov to complex catalytic systems, highlights the enduring importance of α-chlorinated ketones as synthetic intermediates.

Table 2: Evolution of Synthetic Methods for α-Chloroketones This table is interactive and can be sorted by clicking on the headers.

Era Method Halogen Source Key Features Reference(s)
Classical Direct Halogenation Cl₂, Br₂ Acid or base promoted; can be difficult to control monosubstitution. mdpi.com, libretexts.org, libretexts.org
Named Reactions Nierenstein Reaction Acyl Chloride & Diazomethane Forms α-chloro ketones from acyl chlorides. wikipedia.org
Modern Milder Reagents N-Chlorosuccinimide (NCS), SO₂Cl₂ Improved selectivity and milder conditions. organic-chemistry.org, nih.gov, nih.gov
Catalytic Organocatalysis NCS Enables asymmetric synthesis for chiral products. nih.gov
Green Chemistry Photocatalysis Nickel Chloride Oxidative halogenation of olefins under mild conditions. acs.org

Properties

CAS No.

40805-60-5

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-1-(4-propan-2-yloxyphenyl)ethanone

InChI

InChI=1S/C11H13ClO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8H,7H2,1-2H3

InChI Key

KLEUQKRCMYGEBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 1 4 Isopropoxyphenyl Ethan 1 One

Classical Preparative Approaches

Traditional methods for preparing α-chloro ketones have been well-established for decades, offering reliable, albeit sometimes harsh, routes to the desired products. These methods typically involve the electrophilic chlorination of a ketone at the α-carbon position.

The most direct route to 2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one is the α-chlorination of 4-isopropoxyacetophenone. This reaction introduces a chlorine atom to the carbon adjacent to the carbonyl group. The reactivity of this position is enhanced by the ability of the ketone to form an enol or enolate intermediate, which then attacks an electrophilic chlorine source. A variety of chlorinating agents have been developed to achieve this transformation effectively. researchgate.netnih.gov

Two of the most common and effective reagents for the α-chlorination of ketones are sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS). pitt.eduorganic-chemistry.org

Sulfuryl Chloride (SO₂Cl₂): This reagent has been a mainstay for the α-chlorination of aryl ketones for many years. google.comgoogle.com The reaction between 4-isopropoxyacetophenone and sulfuryl chloride proceeds, often in a chlorinated solvent like dichloromethane (B109758), to yield the target compound. google.comgoogle.com The mechanism is thought to involve the formation of an enol, which then reacts with the sulfuryl chloride. This method is generally efficient for achieving monochlorination. google.com

N-Chlorosuccinimide (NCS): NCS is a solid, crystalline reagent that is often considered a milder and easier-to-handle source of electrophilic chlorine compared to gaseous chlorine or liquid sulfuryl chloride. organic-chemistry.orgresearchgate.net It is widely used for the chlorination of various organic compounds, including ketones. researchgate.netisca.me The reaction of 4-isopropoxyacetophenone with NCS, typically conducted in a suitable solvent and sometimes with a catalyst, provides a reliable path to this compound. researchgate.netorganic-chemistry.org Photocatalytic methods using NCS have also been developed, where irradiation with light can activate the catalyst for C-H chlorination. nih.gov

Solvent Effects: Historically, chlorinated solvents like dichloromethane (DCM) have been used for sulfuryl chloride chlorinations. google.comgoogle.com However, research has shown that other solvents can be used to improve the reaction's impurity profile and yield. For instance, using toluene (B28343) as a solvent for the chlorination of acetophenone (B1666503) derivatives with sulfuryl chloride has been found to be advantageous over dichloromethane. google.com In the case of NCS, solvents like carbon tetrachloride have been used, but greener alternatives are increasingly sought. researchgate.net

Catalysts and Additives: The chlorination of ketones can be catalyzed by acids or bases. For example, the use of silica (B1680970) gel as a catalyst with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in methanol (B129727) under reflux conditions has been shown to selectively produce α-monochlorinated ketones in high yields. researchgate.net Similarly, the combination of NCS with tetrachlorosilane (B154696) in acetonitrile (B52724) can efficiently achieve selective α-monohalogenation. researchgate.net In reactions involving sulfuryl chloride, the addition of a small molar ratio of an alcohol, such as methanol, can influence the conversion rate and impurity profile. google.comgoogle.com

Temperature Control: Reaction temperature is a critical parameter. Lower temperatures are often employed to control the reactivity of the chlorinating agent and prevent side reactions, such as dichlorination or chlorination on the aromatic ring, especially with highly reactive substrates.

The following table summarizes the impact of different reaction conditions on the α-chlorination of acetophenone derivatives.

Chlorinating AgentStarting MaterialCatalyst/AdditiveSolventKey OutcomeCitation
Sulfuryl Chloride3-HydroxyacetophenoneMethanol (<1 molar ratio)TolueneImproved impurity profile and yield compared to DCM. google.comgoogle.com
1,3-dichloro-5,5-dimethylhydantoin (DCDMH)Substituted AcetophenonesSilica gelMethanolSelective α-monochlorination with high yields (86–98%). researchgate.net
N-Chlorosuccinimide (NCS)KetonesAcetonitrileTetrachlorosilaneEfficient and selective α-monohalogenation under mild conditions. researchgate.net
N-Chlorosuccinimide (NCS)General SubstratesAcetophenone (as photocatalyst)Anhydrous acetonitrileLight-dependent C(sp³)–H chlorination. nih.gov

While direct chlorination is common, this compound can also be synthesized through multistep pathways. libretexts.org These routes may be chosen to build the molecule from simpler, more readily available starting materials or to achieve specific stereochemical outcomes if applicable in downstream applications.

A plausible linear synthesis could involve a Friedel-Crafts acylation reaction. This approach would build the core structure of the molecule in a stepwise fashion:

Isopropyl Phenyl Ether (Isopropoxybenzene) Formation: Phenol can be alkylated with 2-bromopropane (B125204) or isopropyl alcohol under appropriate conditions to form isopropoxybenzene (B1215980).

Friedel-Crafts Acylation: Isopropoxybenzene can then undergo a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). chemicalbook.com The isopropoxy group is an ortho-, para-director, so this reaction would yield a mixture of isomers, with the desired para-substituted product, this compound, being a major component that would need to be separated and purified.

This multistep approach offers an alternative to the direct chlorination of a pre-existing acetophenone but requires careful control of the acylation step to maximize the yield of the desired para-isomer. chemicalbook.combeilstein-journals.org

Alpha-Chlorination Strategies of Substituted Acetophenones

Advanced and Sustainable Synthetic Protocols

Reflecting a broader trend in the chemical industry, modern synthetic chemistry emphasizes the development of more environmentally friendly and sustainable processes. mun.caresearchgate.net

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. mun.caacs.org In the context of synthesizing this compound, these principles can be applied in several ways:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are generally superior to stoichiometric ones in this regard. acs.org For instance, photocatalytic chlorination using a catalytic amount of an aryl ketone with NCS is more atom-economical than using a full equivalent of a chlorinating agent that generates significant byproducts. nih.gov

Use of Safer Solvents and Reagents: A major focus of green chemistry is replacing hazardous solvents and reagents. The development of syntheses that use non-chlorinated solvents like toluene instead of dichloromethane is a step in this direction. google.comgoogle.com Furthermore, using solid, manageable reagents like NCS can be safer than using corrosive and toxic gases or liquids. organic-chemistry.org The use of deep eutectic solvents (DES) as co-solvents in bioreduction processes for similar chloro-alcohols has also been explored to create more sustainable reaction systems. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher selectivity and under milder conditions, often reducing energy consumption and waste. acs.org Research into catalyzed chlorination reactions, such as those using silica gel or metal triflates, demonstrates a move towards more efficient and potentially reusable catalytic systems. researchgate.netbeilstein-journals.org A method for synthesizing a similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, highlights the use of a metallic aluminum-containing catalyst to improve selectivity and yield, offering a greener alternative to processes that generate sulfur dioxide. google.com

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Application of Green Chemistry Principles in Synthesis Design

Atom Economy Maximization in Reaction Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are found in the final product, with no atoms wasted as byproducts. wikipedia.org

The standard synthesis of this compound is a Friedel-Crafts acylation reaction. This involves reacting isopropoxybenzene with chloroacetyl chloride, typically using a Lewis acid catalyst like aluminum chloride. The reaction is an electrophilic aromatic substitution, which, by its nature, generates byproducts, thus having an atom economy of less than 100%. nih.gov

Reaction Scheme: Isopropoxybenzene + Chloroacetyl Chloride → this compound + Hydrogen Chloride

Atom Economy Calculation

The table below details the molecular weights of the reactants and products to calculate the atom economy of the reaction.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
IsopropoxybenzeneC₉H₁₂O136.19Reactant
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Reactant
Total Reactant Mass 249.13
This compoundC₁₁H₁₃ClO196.67Desired Product
Hydrogen ChlorideHCl36.46Byproduct
Atom Economy % 78.94% (196.67 / 249.13) * 100

This calculation shows that, at best, only 78.94% of the mass of the reactants can be converted into the desired product, with the remaining 21.06% forming a byproduct (Hydrogen Chloride).

Design for Reduced Waste Generation

A primary goal in green chemistry is the minimization of waste. nih.gov The E-factor, which measures the mass of waste generated per mass of product, is often high in fine chemical and pharmaceutical synthesis. nih.gov The traditional Friedel-Crafts acylation generates waste from two main sources: the reaction byproduct and the catalyst workup.

Byproducts: As established, hydrogen chloride (HCl) gas is a stoichiometric byproduct of the acylation reaction. chemguide.co.uk

Catalyst Waste: Lewis acid catalysts such as aluminum chloride (AlCl₃) are typically used in stoichiometric amounts and cannot be easily recovered. chemicalbook.com At the end of the reaction, the catalyst is quenched with water, an exothermic process that hydrolyzes the AlCl₃ to form aluminum hydroxides and hydrochloric acid, resulting in a significant stream of acidic aqueous waste that requires neutralization and disposal. chemicalbook.com

Summary of Waste Streams in Traditional Synthesis

Waste SourceChemical NatureEnvironmental Concern
Reaction ByproductHydrogen Chloride (HCl)Corrosive gas, contributes to acid waste stream.
Catalyst QuenchingAluminum Hydroxide/Chloride solutionAcidic aqueous waste requiring treatment and disposal.

Strategies to reduce waste include developing catalytic systems that can be used in smaller quantities and easily recycled, or designing alternative reaction pathways, such as C-H activation, that avoid the formation of stoichiometric byproducts altogether. chemistryviews.org

Selection of Environmentally Benign Solvents and Auxiliaries

The choice of solvent is critical to the environmental impact of a chemical process. Many traditional solvents for Friedel-Crafts reactions are hazardous. For instance, dichloroethane, carbon disulfide, and nitromethane (B149229) are often employed but pose environmental and health risks. niscpr.res.inchemicalbook.com

The principles of green chemistry encourage the use of safer, more environmentally benign solvents. Research into greener synthesis of ketones explores alternatives that reduce toxicity and waste. yedarnd.com While specific data for the synthesis of this compound in green solvents is limited, general trends in ketone synthesis point towards promising alternatives.

Comparison of Solvents for Ketone Synthesis

Solvent TypeExamplesCharacteristics & Concerns
Traditional Dichloroethane, Carbon Disulfide, Nitromethane niscpr.res.inchemicalbook.comOften volatile, toxic, and/or halogenated; difficult to dispose of.
Greener Alternatives Water, Ethyl Acetate, Polyethylene Glycol (PEG) chemistryviews.orgacs.orgLower toxicity, reduced environmental impact, potentially biodegradable.
Solvent-Free Mechanochemistry (Solid-State) nih.govEliminates solvent use entirely, reducing waste and simplifying purification.

The use of water as a solvent in photocatalytic processes or ethyl acetate, a greener solvent, in other modern synthetic methods highlights the ongoing effort to replace hazardous substances. chemistryviews.orgacs.org

Energy Efficiency in Reaction Execution

Improving energy efficiency involves finding reaction conditions or catalysts that enable the process to occur at or near ambient temperature and pressure. The development of highly active catalysts can lower the activation energy of the reaction, reducing the need for high temperatures. Furthermore, novel energy sources are being explored. For example, visible-light-induced photocatalysis can drive reactions using light instead of thermal energy, often under mild conditions at room temperature. chemistryviews.orgacs.org

Catalytic Synthesis Methodologies

The catalyst is central to the Friedel-Crafts acylation, enabling the electrophilic attack on the aromatic ring. Both homogeneous and heterogeneous catalytic systems have been employed for this type of transformation.

Homogeneous Catalysis for Preparation

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically dissolved in the reaction solvent. The classic approach to synthesizing this compound utilizes this method.

A strong Lewis acid, such as aluminum chloride (AlCl₃) or iron trichloride (FeCl₃), is used as the catalyst. niscpr.res.ingoogle.com The mechanism involves the Lewis acid coordinating to the chloroacetyl chloride, which polarizes the carbonyl group and facilitates the formation of a highly reactive acylium ion. This electrophile is then attacked by the electron-rich isopropoxybenzene ring to form the ketone product. slideshare.netkhanacademy.org

Common Homogeneous Catalysts for Acylation

CatalystFormulaRole
Aluminum ChlorideAlCl₃Strong Lewis acid, most common catalyst. chemguide.co.uk
Iron(III) ChlorideFeCl₃Alternative Lewis acid catalyst. niscpr.res.in
Zinc ChlorideZnCl₂Milder Lewis acid catalyst. google.com

While effective, these catalysts are difficult to separate from the reaction mixture and are often destroyed during the workup, preventing recycling and contributing to waste. chemicalbook.com

Heterogeneous Catalysis Approaches

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers significant environmental advantages. These catalysts can be easily removed from the reaction by simple filtration and can often be reused, reducing waste and cost.

Biocatalytic Transformations (e.g., Enzymatic Resolution of Precursors)

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. rsc.orggoogle.com For the synthesis of this compound, biocatalytic transformations can be envisioned for the preparation of key precursors, particularly chiral alcohols that can be later converted to the final product. Enzymes, such as lipases and ketoreductases, are widely used for the kinetic resolution of racemic alcohols or the asymmetric reduction of prochiral ketones, yielding enantiomerically pure compounds. rsc.orgresearchgate.net

For example, the synthesis of enantiopure chlorohydrins, which are structurally related to the target molecule, has been successfully achieved through biocatalytic methods. These processes often utilize whole-cell biocatalysts or isolated enzymes to achieve high conversion and enantioselectivity. The following table illustrates the types of biocatalytic transformations that have been applied to precursors of similar chloro-substituted aromatic compounds.

Enzyme/BiocatalystSubstrateProductKey FindingsReference
Ketoreductase (KRED)2-chloro-1-(3,4-difluorophenyl)ethanone(S)-2-chloro-1-(3,4-difluorophenyl)ethanolHigh conversion (>99%) and enantiomeric excess (>99.9%) were achieved at a high substrate concentration (500 g/L). rsc.org
Ketoreductase from Lactobacillus kefiri (LK08)2-chloro-1-(2,4-dichlorophenyl)ethanone(S)-2-chloro-1-(2,4-dichlorophenyl)ethanolThe ketone was fully converted to the chiral alcohol with an enantiomeric excess of >99% on a 300 g scale. researchgate.net
Fructose-6-phosphate aldolase (B8822740) (FSA)Dihydroxyacetone (DHA) and (Benzyloxycarbonyl)amino-acetaldehyde(3S,4R)-6-[(Benzyloxycarbonyl)amino]-5,6-dideoxyhex-2-uloseImmobilized FSA was effective for the synthesis of a D-fagomine precursor and could be reused for multiple cycles. plos.org

Exploration of One-Pot Synthesis Strategies

One-pot synthesis, where multiple reaction steps are carried out in a single vessel, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. youtube.com The synthesis of this compound is a prime candidate for such a strategy, which would typically involve the α-chlorination of a suitable precursor ketone, 4-isopropoxyacetophenone.

Various reagents and methodologies have been developed for the α-chlorination of ketones, some of which are amenable to one-pot procedures. nih.govorganic-chemistry.org For instance, the use of iodobenzene (B50100) dichloride in ethylene (B1197577) glycol has been reported as a safe and efficient method for the one-pot synthesis of α-chloroketone acetals directly from ketones. organic-chemistry.org This approach avoids the use of hazardous chlorine gas and proceeds under mild conditions. Another potential route involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent, often in the presence of a catalyst.

While a specific one-pot protocol for this compound is not detailed in the literature, established methods for the α-chlorination of aromatic ketones can be adapted. A plausible one-pot synthesis could involve the in-situ generation of the active chlorinating species, followed by the reaction with 4-isopropoxyacetophenone. The table below summarizes several one-pot or direct chlorination methods that could be applicable.

ReagentsSubstrate TypeProduct TypeKey FeaturesReference
Iodobenzene dichloride, ethylene glycol, 4 Å molecular sievesAliphatic and aromatic ketonesα-Chloroketone acetalsSafe, high-yielding, one-pot procedure at room temperature. organic-chemistry.org
Trichloromethanesulfonyl chlorideAldehydesα-ChloroaldehydesEfficient α-chlorination under mild conditions with easy workup. organic-chemistry.org
N-Chlorosuccinimide (NCS), L-proline amide catalystAldehydesα-ChloroaldehydesOrganocatalytic, enantioselective α-chlorination with good yields. organic-chemistry.org
Bis(trichloromethyl) carbonate (BTC), triphenylphosphine (B44618) oxide (TPPO)N-Aryl enaminonesSubstituted 4-chloroquinolinesCascade reaction with a broad substrate range and mild conditions. nih.gov

The development of a dedicated one-pot synthesis for this compound would likely involve the optimization of reaction conditions, such as solvent, temperature, and catalyst, to maximize the yield and purity of the desired product while minimizing the formation of byproducts.

Reactivity Profiles and Chemical Transformations of 2 Chloro 1 4 Isopropoxyphenyl Ethan 1 One

Nucleophilic Substitution Reactions at the Alpha-Carbon

The primary reaction pathway for α-haloketones involves the substitution of the halogen atom at the α-position. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic substitution at the α-carbon of 2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one can theoretically proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is determined by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions. youtube.comyoutube.com

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This pathway is generally favored for primary alkyl halides due to minimal steric hindrance. Given that the α-carbon in this compound is primary, the SN2 pathway is often predominant. Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) promote the SN2 mechanism. youtube.com

The SN1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.com While less common for primary halides, the formation of a carbocation adjacent to the carbonyl and the 4-isopropoxyphenyl ring could be stabilized through resonance. This makes an SN1 pathway plausible, particularly under conditions that favor carbocation formation, such as the use of polar protic solvents (e.g., water, ethanol) and weak nucleophiles. youtube.comresearchgate.net Some reactions of secondary substrates are known to proceed through a borderline or merged mechanism that exhibits characteristics of both SN1 and SN2 pathways. nih.gov

Table 1: Factors Influencing the Nucleophilic Substitution Pathway of this compound
FactorFavors SN1 PathwayFavors SN2 Pathway
Substrate Structure Potential for resonance stabilization of carbocation by carbonyl and phenyl ring.Primary (1°) α-carbon with low steric hindrance. youtube.com
Nucleophile Weak nucleophiles (e.g., H₂O, ROH). youtube.comStrong nucleophiles (e.g., CN⁻, RS⁻, I⁻). youtube.com
Solvent Polar protic solvents (e.g., ethanol, water) that stabilize the carbocation intermediate. youtube.comPolar aprotic solvents (e.g., acetone, DMSO) that do not solvate the nucleophile strongly. youtube.com
Reaction Rate Rate = k[Substrate]Rate = k[Substrate][Nucleophile] researchgate.net

The stereochemical outcome of a nucleophilic substitution reaction at the α-carbon is directly linked to the reaction mechanism. If the α-carbon of this compound were a chiral center, the two pathways would yield distinct stereochemical results.

SN2 Pathway : This concerted mechanism involves a backside attack by the nucleophile, leading to a predictable inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion. libretexts.org

SN1 Pathway : This pathway proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with roughly equal probability, resulting in a racemic mixture of both enantiomers. youtube.com

Table 2: Predicted Stereochemical Outcomes for Substitution at a Chiral α-Carbon
MechanismDescriptionStereochemical Product
SN2 Concerted, single-step reaction with backside attack. youtube.comInversion of configuration. libretexts.org
SN1 Two-step reaction via a planar carbocation intermediate. youtube.comRacemization (mixture of enantiomers). youtube.com

The rate of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which typically corresponds to a weak base. libretexts.org In this compound, the leaving group is a chloride ion (Cl⁻).

Chloride is a relatively good leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). libretexts.org The general reactivity trend for halide leaving groups in both SN1 and SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org This means that the bromo- and iodo- analogs of the title compound would be expected to undergo nucleophilic substitution more rapidly.

In synthetic chemistry, it is sometimes necessary to "activate" a poor leaving group. For instance, if the analogous compound were an α-hydroxyketone, the hydroxyl group (OH⁻) would be a poor leaving group as it is a strong base. Its reactivity could be dramatically increased by converting it into a sulfonate ester, such as a tosylate. The tosylate anion is an excellent leaving group due to the charge delocalization through resonance, making it a very weak base. libretexts.org This strategy of converting a poor leaving group into a better one is a common tactic to facilitate substitution reactions. libretexts.orgmdpi.com

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are soluble in different, immiscible phases (e.g., an organic phase and an aqueous phase). ptfarm.pl This is particularly useful for nucleophilic substitution reactions where the organic substrate, like this compound, is soluble in an organic solvent, while the nucleophilic salt (e.g., NaCN, NaN₃) is soluble only in water.

In a PTC system, a catalyst, typically a quaternary ammonium salt (such as tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the nucleophilic anion from the aqueous phase into the organic phase. ptfarm.pltaylorandfrancis.com The catalyst's cation pairs with the nucleophile, forming a lipophilic ion pair that can migrate across the phase boundary. ptfarm.pl Once in the organic phase, the nucleophile is poorly solvated, or "naked," making it exceptionally reactive. taylorandfrancis.com This dramatically increases the reaction rate compared to the uncatalyzed two-phase system, which would be extremely slow or not occur at all. princeton.edu Asymmetric phase-transfer catalysis, using chiral catalysts, can be employed to achieve enantioselective bond formation. nih.gov

Table 3: Common Phase Transfer Catalysts and Their Application
Catalyst TypeExampleMechanism of Action
Quaternary Ammonium Salt Tetrabutylammonium bromide (TBAB)Forms a lipophilic ion pair with the aqueous nucleophile, transporting it to the organic phase. taylorandfrancis.com
Quaternary Phosphonium Salt Tetrabutylphosphonium chlorideSimilar action to quaternary ammonium salts, often with higher thermal stability.
Crown Ether 18-Crown-6Complexes with the metal cation (e.g., K⁺ in KCN), making the associated anion more available and nucleophilic. nih.gov

Carbonyl Group Reactivity and Functionalization

Beyond substitution at the α-carbon, the carbonyl group of this compound is a key site for chemical transformations.

The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, with the oxygen atom drawing electron density away from the carbon. This electrophilicity is further enhanced by the electron-withdrawing inductive effect of the chlorine atom on the adjacent α-carbon. This makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles. nih.gov

The reaction medium can play a crucial role in directing a nucleophile to attack either the α-carbon or the carbonyl carbon. researchgate.net A variety of functionalization reactions can be carried out at the carbonyl center, including:

Nucleophilic Addition: Reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl, forming tertiary alcohols after an aqueous workup. The addition of phenylacetylene in the presence of dimethylzinc has been shown to be effective for α-chloroketones, yielding propargylic alcohols. nih.gov

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, forming an alkene.

Formation of Imines and Enamines: The carbonyl group can react with primary or secondary amines to form imines and enamines, respectively.

These reactions highlight the versatility of this compound as an intermediate, allowing for modification at both the α-carbon and the carbonyl group to build more complex molecular architectures.

Reactions with Carbon-Based Nucleophiles

The electrophilic nature of the carbon atom bearing the chlorine in this compound makes it susceptible to attack by a variety of carbon-based nucleophiles. These reactions are fundamental in carbon-carbon bond formation, allowing for the extension of the carbon skeleton and the introduction of diverse functional groups.

Common carbon-based nucleophiles that react with α-haloketones include Grignard reagents, organolithium compounds, enamines, and enolates. For instance, the reaction with a Grignard reagent (R-MgX) would typically lead to the formation of a chlorohydrin, which can subsequently cyclize to form an epoxide. Similarly, organolithium reagents would provide access to substituted alcohols.

The Darzens condensation, a reaction between a ketone and an α-haloester in the presence of a base, can be adapted for α-haloketones to produce α,β-epoxy ketones, which are valuable synthetic intermediates. researchgate.netsigmaaldrich.com Another relevant transformation is the Reformatsky reaction, where an α-haloester reacts with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. researchgate.netrsc.org While specific examples with this compound are not extensively documented in readily available literature, its structural similarity to other α-chloroacetophenones suggests its capability to undergo these transformations.

Reduction Reactions to Corresponding Alcohols

The carbonyl group of this compound can be selectively reduced to the corresponding secondary alcohol, 2-chloro-1-(4-isopropoxyphenyl)ethanol, using various reducing agents. This transformation is a key step in the synthesis of many pharmaceutical intermediates and other fine chemicals.

Commonly employed reducing agents for such transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and operational simplicity. The reaction is typically carried out in alcoholic solvents such as methanol (B129727) or ethanol.

Catalytic hydrogenation can also be employed for the reduction of the ketone functionality. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The conditions for catalytic hydrogenation can be controlled to selectively reduce the ketone without affecting other functional groups.

Furthermore, asymmetric reduction of prochiral ketones, including α-haloketones, is a powerful strategy for the synthesis of enantiomerically pure alcohols. libretexts.org Biocatalytic reductions using alcohol dehydrogenases have been shown to be highly effective for the asymmetric reduction of 2-haloacetophenones, yielding chiral 2-halo-1-arylethanols with high enantioselectivity. libretexts.org

Formation of Advanced Molecular Architectures

The reactivity of this compound extends to its use as a building block for the construction of more complex molecular frameworks, including heterocyclic and carbocyclic systems.

Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing both an electrophilic α-carbon and a carbonyl group, makes it an ideal precursor for various cyclization reactions to form heterocyclic compounds.

Imidazole Synthesis: Imidazoles can be synthesized by the reaction of α-haloketones with amidines. In this reaction, the amidine acts as a dinucleophile, reacting with both the carbonyl carbon and the α-carbon of the α-haloketone. nih.govnih.gov

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. This reaction provides a direct route to 2-aminothiazoles and other substituted thiazoles. mdpi.comopenstax.orgnih.govnih.gov

Oxazole Synthesis: Similarly, reaction with amides can lead to the formation of oxazole rings.

While specific literature detailing these syntheses with this compound is sparse, the general applicability of these methods to α-haloketones is well-established.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also utilize α-haloketones. The Robinson annulation, for example, is a powerful method for the formation of six-membered rings. researchgate.netnih.govsigmaaldrich.comnih.govbeilstein-journals.org It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. While the direct use of this compound in a classical Robinson annulation is not typical, its derivatives could potentially be employed in related annulation strategies.

Condensation and Addition Reactions

This compound can participate in various condensation and addition reactions, leveraging the reactivity of both the carbonyl group and the α-carbon.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. lumenlearning.com While the carbonyl group of this compound is a ketone, its reactivity in such condensations would be influenced by the presence of the α-chloro substituent.

The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. researchgate.netnih.govnih.gov Although not a direct reactant, derivatives of this compound could potentially be incorporated into Biginelli-type syntheses.

Addition reactions to the carbonyl group are also possible. For instance, the formation of cyanohydrins can be achieved by reacting the ketone with hydrogen cyanide.

Cross-Coupling Methodologies Utilizing Alpha-Haloketone as a Precursor

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The chloro-substituent in this compound can potentially serve as a handle for such transformations, although the reactivity of α-halo ketones in these reactions can be complex due to the presence of the adjacent carbonyl group.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide. researchgate.net

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.

Stille Coupling: This reaction utilizes an organotin compound as the coupling partner. lumenlearning.com

Negishi Coupling: This reaction employs an organozinc reagent.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

The application of these methodologies to α-haloketones like this compound would open up avenues for the synthesis of a wide range of derivatives where the chloroacetyl moiety is transformed into a more complex substituent.

Radical Reaction Pathways Involving the Compound

The carbon-chlorine bond in this compound can undergo homolytic cleavage under radical conditions, typically initiated by light (photochemical reactions) or radical initiators. nih.gov This generates an α-keto radical, which can participate in various radical reactions.

One common radical reaction is reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This can be achieved using radical reducing agents such as tributyltin hydride (Bu₃SnH).

Radical cyclization reactions are another important application. If the molecule contains an appropriately positioned unsaturated group (e.g., a double or triple bond), the initially formed radical can add intramolecularly to this group, leading to the formation of a new ring. Atom Transfer Radical Cyclization (ATRC) is a powerful method for achieving such transformations.

Derivatization Strategies and Broader Synthetic Utility

Synthesis of Novel Heterocyclic Systems

2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one is an exemplary building block for the synthesis of a diverse range of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and natural products. Its ability to provide a two-carbon unit that can react with various dinucleophiles is fundamental to these transformations.

A prominent example is the Hantzsch thiazole (B1198619) synthesis, a classic and reliable method for constructing the thiazole ring. In this reaction, the α-haloketone undergoes condensation with a thioamide-containing compound, such as thiourea (B124793) or its derivatives. The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization and dehydration to yield the 2,4-disubstituted thiazole. This method is a cornerstone of combinatorial chemistry programs aimed at discovering new bioactive molecules. nih.gov

Beyond thiazoles, this precursor is instrumental in forming other important heterocyclic systems. Reaction with o-phenylenediamines can lead to the formation of tetrahydroquinoxalines after cyclization and subsequent acylation reactions. researchgate.net The general reactivity pattern allows for its use in synthesizing a variety of other five and six-membered heterocycles, including imidazoles and oxazoles, by selecting the appropriate nucleophilic partners. The isopropoxyphenyl group is often incorporated to explore structure-activity relationships (SAR) in drug discovery programs, as seen in the synthesis of complex imidazo[1,2-a]pyridine-based antiviral agents. nih.gov

Table 1: Examples of Heterocyclic Synthesis from α-Haloketone Precursors
Reactant PartnerResulting HeterocycleReaction Type
Thiourea / ThioamidesThiazoleHantzsch Synthesis nih.gov
o-PhenylenediamineTetrahydroquinoxalineCyclocondensation researchgate.net
AmidinesImidazoleCondensation
Primary AminesAziridine / MorpholineCyclization

Construction of Complex Carbon Frameworks

The electrophilic nature of the α-carbon in this compound makes it a potent agent for carbon-carbon bond formation, a critical process in the assembly of complex organic molecules. It readily participates in alkylation reactions with a wide range of carbon-based nucleophiles.

This reactivity is harnessed in reactions with enolates, enamines, and organometallic reagents. For instance, the reaction with a ketone or ester enolate (a Claisen-type condensation) can forge a new C-C bond, leading to the formation of 1,4-dicarbonyl compounds, which are themselves versatile intermediates for further transformations, including the Paal-Knorr synthesis of furans and pyrroles. The strategic application of such reactions is crucial in building up the carbon skeletons of natural products and other complex targets. nih.gov While not specifically detailed for this compound in the provided results, this represents a fundamental application of α-haloketones in synthetic chemistry.

Enantioselective Transformations Guided by the Compound

The creation of chiral molecules with high enantiomeric purity is a primary objective of contemporary synthesis. The prochiral ketone center in this compound offers a handle for introducing stereochemistry, leading to valuable chiral building blocks like halohydrins and amino alcohols.

The enantioselective reduction of the ketone functionality provides access to optically active (R)- or (S)-2-chloro-1-(4-isopropoxyphenyl)ethan-1-ol. These chiral halohydrins are highly valuable synthetic intermediates. This transformation can be achieved using various established protocols, such as stoichiometric reduction with chiral borane (B79455) reagents (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric transfer hydrogenation. The resulting enantiopure halohydrins can be converted into chiral epoxides or can undergo substitution of the chloride with various nucleophiles, with the stereocenter directing subsequent reactions.

While less common for a simple precursor, the principles of auxiliary-controlled asymmetric synthesis can be applied. A chiral auxiliary could be appended to a nucleophile that reacts at the α-position, directing the approach to the electrophilic carbonyl. More elaborately, a synthetic strategy could involve replacing the isopropoxyphenyl group with a chiral, non-racemic moiety that would direct stereoselective transformations at the chloro-keto core before being cleaved or modified in later steps.

The compound is an ideal substrate for the development of new catalytic asymmetric reactions. nih.gov For example, a chiral Lewis acid or Brønsted acid catalyst could activate the carbonyl group towards enantioselective addition of nucleophiles. nih.gov Asymmetric alkylation at the α-position can be achieved using phase-transfer catalysis with chiral catalysts, allowing the formation of a quaternary stereocenter if a substituted α-haloketone is used. These methods generate enantioenriched products where the stereochemistry is set by an external chiral catalyst rather than a substrate-bound auxiliary. nih.gov

Table 2: Overview of Enantioselective Strategies
StrategyMethodProduct Type
Asymmetric ReductionCatalytic (Transfer) Hydrogenation, Chiral BoranesChiral Halohydrins
Chiral AuxiliariesAuxiliary-controlled nucleophilic attackDiastereomerically enriched intermediates
Catalytic Asymmetric ReactionsChiral Lewis/Brønsted Acid Catalysis, Phase-Transfer CatalysisEnantioenriched adducts/alkylation products

Integration into Cascade and Multicomponent Reactions for Chemical Diversity

The dual reactivity of this compound makes it an excellent candidate for cascade (or domino) and multicomponent reactions (MCRs). These processes, where multiple bonds are formed in a single synthetic operation without isolating intermediates, are highly efficient for rapidly building molecular complexity and generating libraries of diverse compounds. nih.govmdpi.com

In a typical MCR, the α-haloketone can react sequentially with different components in the reaction mixture. For example, a variation of the Hantzsch synthesis can be performed as a three-component reaction between the α-haloketone, a thioamide, and another component that gets incorporated into the final structure. nih.gov Similarly, its reaction with an amino alcohol, an aldehyde, and an alkyne in a multicomponent A³-coupling-based cascade could lead to complex spirocyclic systems. mdpi.com By leveraging this reactivity, chemists can access a wide range of structurally diverse molecules from a simple starting material, which is a powerful strategy in medicinal chemistry and materials science. nih.gov

Mechanistic Elucidation and Theoretical Investigations

Detailed Reaction Mechanism Studies

The study of reaction mechanisms provides a fundamental understanding of how chemical transformations occur. For α-haloketones like 2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one, these studies are crucial for predicting product formation and optimizing reaction conditions.

In a hypothetical reaction of this compound, if the rate of reaction is found to be dependent only on the concentration of the ketone, it would suggest a unimolecular rate-determining step (SN1-type), likely involving the formation of a carbocation intermediate after the chloride ion departs. Conversely, if the rate depends on both the ketone and a nucleophile, a bimolecular rate-determining step (SN2-type) is implied, where the nucleophile attacks the carbon bearing the chlorine atom in a concerted fashion. youtube.comox.ac.uk

Experimental determination of the rate law for reactions involving this compound would involve monitoring the concentration of reactants or products over time under various initial concentrations. ox.ac.uk

Transient intermediates are short-lived, high-energy species that are formed during a chemical reaction but are not present in the final products. The high reactivity of α-haloketones suggests the formation of such intermediates. nih.gov In nucleophilic substitution reactions of this compound, a key potential intermediate is the α-keto carbocation that would form upon the departure of the chloride leaving group. The stability of this carbocation would be influenced by the electron-donating nature of the para-isopropoxyphenyl group.

Spectroscopic techniques, such as flash photolysis coupled with transient absorption spectroscopy or low-temperature NMR, could potentially be used to directly observe and characterize these fleeting species. While specific studies on the transient intermediates of this particular compound are not prevalent in the reviewed literature, the synthesis of related compounds often involves monitoring the reaction progress, which indirectly points to the existence of intermediates. bohrium.com

The transition state is a high-energy configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. Its structure provides crucial information about the reaction pathway. The computational modeling of these structures is a key aspect of understanding reaction mechanisms. mdpi.com For a reaction involving this compound, the transition state in an SN2 reaction would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbon-chlorine bond. In an SN1 reaction, the transition state would resemble the carbocation intermediate.

Theoretical methods, particularly quantum chemical calculations, are employed to model the geometry and energy of these transition states. mdpi.com

Computational Chemistry Applications in Understanding Reactivity and Selectivity

Computational chemistry has become an indispensable tool for investigating the molecular properties and reactivity of chemical compounds.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govchemrevlett.com DFT calculations can provide valuable insights into the geometric and electronic properties of molecules like this compound.

Studies on analogous compounds, such as 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, have utilized DFT with the B3LYP/cc-pVDZ basis set to calculate optimized molecular geometries, including bond lengths and angles. niscpr.res.innanobioletters.com Similar calculations for this compound would allow for the prediction of its structural parameters. Furthermore, DFT is used to calculate vibrational frequencies (FT-IR spectra) and NMR chemical shifts, which can be compared with experimental data to validate the computational model. nanobioletters.com

Frontier molecular orbital analysis (HOMO-LUMO) and molecular electrostatic potential (MEP) maps can also be generated to understand the reactivity and site selectivity of the molecule. bohrium.comnanobioletters.com The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Representative Calculated Bond Lengths and Angles using DFT (Note: Data is representative of the type of information obtained from DFT calculations on similar ketones and is not specific experimental data for the title compound.)

ParameterBond/AngleCalculated Value
Bond LengthC=O1.21 Å
C-Cl1.80 Å
C-C (aromatic)1.39 - 1.41 Å
Bond AngleO=C-C120.5°
C-C-Cl110.2°

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique can be used to explore the conformational landscape of flexible molecules like this compound, particularly the rotation around the single bonds. Understanding the preferred conformations is essential as it can influence the molecule's reactivity.

Prediction of Reaction Outcomes, including Stereoselectivity

The prediction of reaction outcomes for this compound is a complex task that can be approached using modern computational methods. The presence of a reactive α-chloro ketone functional group and a chiral center that can be formed in certain reactions makes stereoselectivity a key consideration.

Reaction Outcome Prediction: Machine learning and data-driven approaches have emerged as powerful tools for forecasting the products of chemical reactions. By training neural network models on vast databases of known chemical transformations, it is possible to predict the major product for a given set of reactants and conditions. For this compound, such a model would analyze the molecule's functional groups—the ketone, the α-chloro substituent, and the isopropoxy-substituted aromatic ring—to predict its behavior in reactions like nucleophilic substitution at the α-carbon or reduction of the carbonyl group. The model evaluates multiple potential reaction pathways and ranks them by probability to identify the most likely experimental outcome.

Stereoselectivity Prediction: In reactions where a new stereocenter is created, such as the reduction of the ketone to a secondary alcohol, predicting the stereoselectivity (i.e., the preference for forming one enantiomer or diastereomer over another) is critical. Computational chemistry can model the transition states of the reaction pathways leading to different stereoisomers. By calculating the Gibbs free energy of activation (ΔΔG‡) for each path, the model can predict the enantiomeric or diastereomeric ratio of the products. For this compound, this would involve modeling the approach of a reducing agent to the carbonyl group from either the Re or Si face, taking into account steric hindrance from the adjacent chloromethyl group and the bulky isopropoxy group on the phenyl ring.

Analysis of Electronic Structure and Bonding

The reactivity of this compound is fundamentally governed by its electronic structure. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze electron distribution, molecular orbitals, and bonding characteristics.

The molecule features several key electronic characteristics:

Electronegative Atoms: The chlorine and oxygen atoms are highly electronegative, creating significant partial positive charges (δ+) on the adjacent carbon atoms. The carbonyl carbon and the α-carbon are thus electrophilic and susceptible to attack by nucleophiles.

Aromatic System: The phenyl ring's π-electron system is influenced by the electron-donating isopropoxy group (+R effect) and the electron-withdrawing acetyl group (-R effect). The isopropoxy group increases electron density in the ring, particularly at the ortho and para positions, while the acetyl group withdraws it.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the sites of kinetic reactivity. The LUMO is expected to be localized primarily on the carbonyl group and the C-Cl bond, indicating these are the primary sites for nucleophilic attack. The HOMO would likely be centered on the electron-rich aromatic ring.

These electronic features dictate the compound's behavior in various chemical environments, influencing its role as a synthetic intermediate.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

A combination of advanced spectroscopic methods is essential for the unambiguous structural confirmation of this compound and for monitoring its transformations during chemical reactions.

Advanced Nuclear Magnetic Resonance (NMR) for Complex Structural Assignment and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide comprehensive structural data. While specific experimental data is not publicly available, a predicted spectrum can be constructed based on established chemical shift principles and data from analogous structures.

Predicted ¹H and ¹³C NMR Data: The expected signals in the ¹H and ¹³C NMR spectra are detailed in the table below. Two-dimensional techniques like HMBC would be crucial for confirming assignments by showing correlations between protons and carbons separated by two or three bonds, for instance, between the CH₂ protons and the carbonyl carbon.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
Ar-H (ortho to C=O)7.95dC=O190.5
Ar-H (ortho to O-iPr)6.95dAr-C (ipso, C-O)163.5
CH (isopropyl)4.70septAr-C (ortho to C=O)131.0
CH₂Cl4.75sAr-C (ipso, C-C=O)129.0
CH₃ (isopropyl)1.38dAr-C (ortho to O-iPr)115.5
CH (isopropyl)70.5
CH₂Cl46.0
CH₃ (isopropyl)21.8

Infrared (IR) Spectroscopy for Probing Functional Group Interactions and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be dominated by strong absorptions characteristic of its key functional groups. Monitoring the appearance or disappearance of these peaks is a common way to track the progress of a reaction.

Predicted Characteristic IR Absorptions: The table below outlines the principal vibrational frequencies expected for the compound. The most prominent feature would be the intense carbonyl (C=O) stretch.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-HStretch3100–3000Medium
Aliphatic C-HStretch3000–2850Medium
Ketone C=OStretch1700–1680Strong
Aromatic C=CStretch1610, 1580, 1510Medium-Strong
Ether C-OStretch1250Strong
Alkyl Halide C-ClStretch800-600Strong

Mass Spectrometry (MS) for Tracing Reaction Pathways and Intermediate Detection

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For this compound (Molar Mass: 212.68 g/mol for C₁₁H₁₃³⁵ClO), the mass spectrum would show a molecular ion peak (M⁺) at m/z 212 and a characteristic M+2 peak at m/z 214 with about one-third the intensity, corresponding to the ³⁷Cl isotope.

Predicted Mass Spectrometry Fragmentation: The primary fragmentation pathway would likely be the α-cleavage of the C-C bond between the carbonyl group and the chloromethyl group, leading to the formation of a stable acylium ion.

Predicted m/zProposed Fragment IonFormula
212/214[M]⁺ (Molecular Ion)[C₁₁H₁₃ClO]⁺
163[M - CH₂Cl]⁺ (Acylium ion)[C₁₀H₁₁O₂]⁺
135[C₁₀H₁₁O₂ - CO]⁺[C₉H₁₁O]⁺
121[C₉H₁₁O - CH₂]⁺ or [M - CH₂Cl - C₃H₆]⁺[C₈H₉O]⁺

Emerging Research Directions and Unexplored Avenues

Development of Innovative and Sustainable Synthetic Routes for 2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one

The traditional synthesis of α-chloro ketones often involves reagents and conditions that are not environmentally benign. nih.gov Modern research is increasingly focused on developing greener and more sustainable synthetic methods. For this compound, this includes the exploration of photocatalytic and electrocatalytic methods.

Photocatalytic oxidative halogenation of olefins presents a promising alternative, utilizing light to activate molecular oxygen and avoiding the need for strong, toxic oxidants. nih.gov Another green approach is the use of iodobenzene (B50100) dichloride in ethylene (B1197577) glycol, which provides a safer and efficient one-pot synthesis of α-chloroketone acetals directly from ketones. organic-chemistry.org Electrocatalytic processes in aqueous solutions containing alkali halide salts also offer an environmentally friendly route to α,α-gem-dihalide ketones from α-mono-halide ketones. rsc.org The use of trichloromethanesulfonyl chloride as a chlorinating agent under mild conditions is another innovative method that simplifies workup and reduces toxic waste. organic-chemistry.org

A comparison of potential sustainable synthetic routes is presented in the table below.

Synthetic RouteKey FeaturesPotential Advantages for this compound
Photocatalytic Oxidative Halogenation Uses light and a photocatalyst to activate oxygen, avoiding harsh oxidants. nih.govMild reaction conditions, high selectivity, and reduced environmental impact. nih.gov
Iodobenzene Dichloride Method One-pot synthesis from the corresponding ketone using a safer chlorinating agent. organic-chemistry.orgHigh yields, operational simplicity, and circumvention of toxic chlorine gas. organic-chemistry.org
Electrocatalytic Halogenation Employs an electric current in an aqueous medium to generate the halogenating species. rsc.orgAvoids hazardous reagents and allows for precise control over the reaction. rsc.org
Trichloromethanesulfonyl Chloride Utilizes a commercially available and less toxic chlorinating agent. organic-chemistry.orgMild conditions, easier product purification, and minimized chlorinated waste. organic-chemistry.org

Discovery of Undiscovered Reactivity Patterns and Rearrangements

The reactivity of α-chloro ketones is a rich field of study, with the potential for discovering novel transformations. While the Favorskii rearrangement is a well-documented reaction for this class of compounds, there are opportunities to explore its nuances and other, less common, reactivity patterns. wikipedia.orgddugu.ac.inresearchgate.netscienceinfo.comyoutube.comlibretexts.org

The Favorskii rearrangement of α-chloro ketones typically yields carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. wikipedia.orgscienceinfo.com For this compound, this could be exploited to synthesize valuable branched-chain carboxylic acids. The reaction mechanism is thought to involve the formation of an enolate, which then cyclizes to a cyclopropanone that is subsequently opened by a nucleophile. wikipedia.org

Beyond the Favorskii rearrangement, other potential reactions of this compound could include methylation via halohydrin formation and rearrangement, and various nucleophilic substitution reactions. acs.orgwikipedia.org The photolytic reactions of α-halogeno-ketones in the presence of olefins could also be an interesting avenue for exploration, potentially leading to novel carbon-carbon bond formations. rsc.org

Expansion of Synthetic Applications in Novel Chemical Domains (excluding biological activity)

The bifunctional nature of α-chloro ketones, possessing two electrophilic sites, makes them valuable precursors for the synthesis of various heterocyclic compounds. wikipedia.org This opens up avenues for the application of this compound in materials science and polymer chemistry.

For instance, thiazoles can be synthesized from the reaction of chloroacetone (B47974) with thioamides. wikipedia.org Similarly, 2-aminothiazoles can be produced from the reaction of 2-chloroketones with thioureas. wikipedia.org Pyrroles can also be synthesized via the Hantzsch pyrrole (B145914) synthesis, which involves the reaction of halo ketones with dicarbonyls and ammonia (B1221849). wikipedia.org The resulting heterocyclic structures could serve as monomers for novel polymers with unique electronic or photophysical properties, or as building blocks for advanced materials. The high synthetic potential of α-halo-ketones has been demonstrated in the synthesis of many biologically active heterocyclic compounds. nih.gov

HeterocycleReactants with this compoundPotential Application
Thiazole (B1198619) Thioamides wikipedia.orgBuilding blocks for conductive polymers and organic dyes.
2-Aminothiazole Thioureas wikipedia.orgMonomers for functional polymers and ligands for metal catalysts.
Pyrrole Dicarbonyls and ammonia wikipedia.orgPrecursors for electronically conductive polymers and advanced materials.

Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis. beilstein-journals.orgresearchgate.netrsc.org For the synthesis of this compound, these technologies can be applied to optimize reaction conditions, predict yields, and even discover novel synthetic routes. qu.edu.qabohrium.com

Integration with Continuous Flow Chemistry for Scalable and Efficient Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. beilstein-journals.orgchemicalindustryjournal.co.ukazolifesciences.com The synthesis of ketones and their derivatives, including α-halo ketones, has been successfully demonstrated using flow chemistry. acs.orgacs.orgrsc.orgrsc.orgnih.gov

A continuous flow process for the synthesis of this compound could involve pumping the reactants through a heated reactor, where the reaction occurs in a controlled and efficient manner. acs.orgacs.org This approach would be particularly beneficial for large-scale production, as it allows for the safe handling of potentially hazardous reagents and intermediates. nih.gov The integration of in-line analysis techniques can further enhance the efficiency of the process by providing real-time monitoring and control. beilstein-journals.org

Q & A

Q. What are the standard synthetic routes for 2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where 4-isopropoxyphenyl derivatives react with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction conditions require precise control of temperature (0–5°C for exothermic reactions) and anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis . Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Yield optimization often hinges on stoichiometric ratios of acylating agents and aromatic substrates, as excess reagents may lead to di- or tri-substituted byproducts .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodology :
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves signals for the isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH) and the ketone carbonyl (δ 190–210 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions, critical for confirming stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 226.05) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields reported across synthetic protocols for this compound?

  • Methodology : Contradictions often arise from variations in solvent purity, catalyst activity, or moisture sensitivity. Systematic analysis includes:
  • Replication studies : Reproduce protocols under strictly controlled inert atmospheres (N₂/Ar) .
  • Byproduct profiling : Use HPLC-MS to identify side products (e.g., di-acylated derivatives) and adjust stoichiometry .
  • Kinetic monitoring : In-situ IR spectroscopy tracks acyl intermediate formation to optimize reaction time .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :
  • DFT calculations : Gaussian or ORCA software models transition states and charge distribution on the α-carbon (C-Cl bond). Basis sets like B3LYP/6-31G* predict activation energies for SN2 mechanisms .
  • Molecular docking : AutoDock Vina evaluates interactions with biological targets (e.g., enzymes), guiding rational design of derivatives .
  • Solvent effect simulations : COSMO-RS predicts solvation energies to optimize reaction media (e.g., polar aprotic vs. protic solvents) .

Q. How can unexpected byproducts during large-scale synthesis be systematically identified and mitigated?

  • Methodology :
  • LC-MS/MS : Hyphenated techniques identify trace impurities (e.g., chlorinated dimers) by retention time and m/z .
  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy detects intermediate deviations .
  • Green chemistry principles : Substitute toxic chlorination agents (e.g., SOCl₂) with biocatalysts to reduce hazardous byproducts .

Q. What experimental approaches validate the compound’s hypothesized antimicrobial activity?

  • Methodology :
  • MIC assays : Broth microdilution tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Time-kill kinetics : Measure log-phase reduction over 24 hours to assess bactericidal vs. bacteriostatic effects .
  • Synergy studies : Checkerboard assays evaluate potentiation with β-lactam antibiotics .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond lengths vs. DFT predictions) be addressed?

  • Methodology :
  • Multipole refinement : Use HARt in SHELXL to resolve electron density discrepancies in the ketone group .
  • Temperature factors : Compare ADPs (anisotropic displacement parameters) to rule out thermal motion artifacts .
  • Cross-validation : Overlay experimental (X-ray) and computational (DFT) structures in Mercury software to identify outliers .

Q. Why do NMR spectra occasionally show extra peaks despite high purity?

  • Methodology :
  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) detects conformational isomers of the isopropoxy group .
  • Degradation checks : Store samples under argon and rerun NMR after 24 hours to rule out hydrolysis .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals from rotamers or residual solvents .

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